7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC11019923
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O5 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
| Standard InChI | InChI=1S/C21H20O5/c1-12-13(2)21(23)26-20-14(3)19(10-9-17(12)20)25-11-18(22)15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3 |
| Standard InChI Key | MGSCXSDBPYLQQQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C |
Introduction
Structural and Chemical Overview
Chemical Identity:
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IUPAC Name: 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one
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Molecular Formula: CHO
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Molecular Weight: 352.4 g/mol
Structural Characteristics:
The compound is a derivative of chromen-2-one (coumarin), featuring:
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A chromenone core with substitutions at positions 3, 4, and 8 by methyl groups.
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A 7-position ether linkage to a 4-methoxyphenyl group via a keto-functionalized ethoxy chain.
Key Chemical Descriptors:
Synthesis
The synthesis of coumarin derivatives like this compound typically involves condensation reactions. While specific synthesis details for this compound are not available in the provided sources, related coumarin derivatives are synthesized using methods such as:
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Esterification or etherification at the hydroxyl group of coumarins.
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Use of catalysts like triethylamine or bases to facilitate the reaction between coumarin derivatives and substituted benzaldehydes or phenols .
Applications
Coumarin-based compounds are widely studied for their biological and industrial applications:
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Pharmacological Activities:
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Industrial Uses:
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Used as fluorescent dyes in materials science.
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Precursors for synthesizing heterocyclic compounds with diverse applications.
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Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 352.4 g/mol |
| Functional Groups | Ether, ketone, aromatic rings |
| UV Absorption Range | Predicted ~300–400 nm |
| Potential Applications | Pharmacological agents, fluorescent dyes |
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